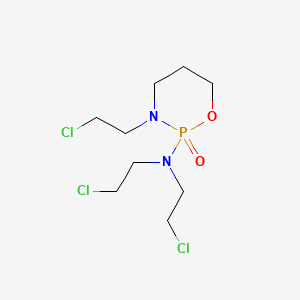
Trofosfamide
Overview
Description
Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class of compounds. It is primarily used as an antineoplastic agent in the treatment of various cancers, including lymphoproliferative diseases and brain tumors . This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects .
Mechanism of Action
Target of Action
Trofosfamide, a derivative of cyclophosphamide, primarily targets DNA . It belongs to the group of oxazaphosphorines, which are prodrugs . The most reactive site within DNA for this compound is the N7 position of guanine .
Mode of Action
This compound acts as an alkylating agent . It inhibits cell division by cross-linking DNA strands and decreasing DNA synthesis . The mechanism of action involves its transformation into active metabolites—ifosfamide and cyclophosphamide—within the body . These metabolites function as alkylating agents, meaning they attach alkyl groups to DNA molecules .
Biochemical Pathways
This compound, like cyclophosphamide and ifosfamide, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves hydroxylation at the cyclic carbon 4 position to become cytotoxic . These unstable 4-OH metabolites are in equilibrium with their 4-aldotautomers, which spontaneously decompose by β-elimination to the DNA-alkylating oxazaphosphorine mustards and acrolein .
Pharmacokinetics
This compound is quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide and ifosfamide . It has a short apparent half-life (1.2 h) and high apparent clearance (Cl/F 4.0 l/min) . The urinary excretion of this compound and its dechloroethylated metabolites amounts to about 10% of the total dose .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest or initiation of a pathway to apoptosis (programmed cell death) . This curtails the uncontrolled growth of tumor cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its metabolic activation is dependent on the hepatic mixed-function oxidase system . Additionally, factors such as oral administration, decreased hepatic and renal function, previous chemotherapy with certain drugs, low serum albumin levels, and certain physical abnormalities can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Trofosfamide’s cytotoxic effect is preconditioned by its metabolic activation via “ring” oxidation at the hepatic mixed-function oxidase system . This process involves interactions with various enzymes and proteins within the body. The exact nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, it has been used in the treatment of elderly or frail patients with diffuse large B-cell lymphoma (DLBCL). In this context, this compound was generally well tolerated with manageable side effects, most of which were WHO class I–II .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into active metabolites through hydroxylation at position 4 . Additionally, side-chain oxidation results in the formation of Ifosfamide and Cyclophosphamide .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For instance, in vitro metabolism resulted in the formation of activated metabolites by hydroxylation at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: Trofosfamide is synthesized through a series of chemical reactions involving the introduction of chloroethyl groups to an oxazaphosphorine ring. The key steps include:
Formation of the oxazaphosphorine ring: This involves the reaction of a suitable amine with phosphorus oxychloride.
Introduction of chloroethyl groups: The oxazaphosphorine ring is then reacted with chloroethylamine under controlled conditions to introduce the chloroethyl groups.
Industrial Production Methods: In industrial settings, this compound is produced in film-coated tablet form to ensure stability and controlled release. The production process involves coating the active ingredient with a protective film to prevent hydrolysis and degradation .
Chemical Reactions Analysis
Types of Reactions: Trofosfamide undergoes several types of chemical reactions, including:
Oxidation: This compound is metabolized in the liver to form its active metabolites, primarily 4-hydroxy-trofosfamide.
N-dealkylation: This reaction involves the removal of alkyl groups from the nitrogen atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 3A4 and cytochrome P450 2B6.
N-dealkylation: Also catalyzed by cytochrome P450 enzymes under physiological conditions.
Major Products Formed:
4-hydroxy-trofosfamide: The primary active metabolite formed through oxidation.
Ifosfamide and cyclophosphamide: Formed through N-dealkylation and other metabolic pathways.
Scientific Research Applications
Trofosfamide has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:
Cancer Treatment: Used in the treatment of various cancers, including lymphoproliferative diseases, brain tumors, and soft tissue sarcomas
Combination Therapy: Often used in combination with other chemotherapeutic agents, such as rituximab, to enhance therapeutic efficacy.
Pharmacokinetic Studies: Research on the pharmacokinetics and metabolism of this compound helps in understanding its efficacy and safety profile.
Comparison with Similar Compounds
Trofosfamide is structurally and functionally similar to other oxazaphosphorine compounds, such as:
Cyclophosphamide: Another nitrogen mustard alkylating agent used in cancer treatment.
Ifosfamide: Similar to cyclophosphamide, ifosfamide is also an oxazaphosphorine derivative used in cancer therapy.
Uniqueness of this compound:
Metabolic Profile: This compound has a unique metabolic profile, with a higher ratio of 4-hydroxy-trofosfamide to this compound compared to other oxazaphosphorines.
Lipid Solubility: This compound has high lipid solubility, allowing it to penetrate the blood-brain barrier and making it effective in treating brain tumors.
Properties
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
| Record name | Trofosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trofosfamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC314928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC314927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trofosfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trofosfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


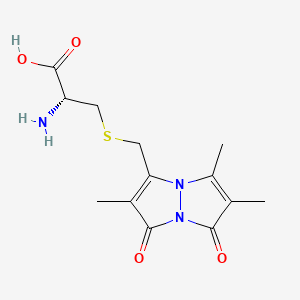

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
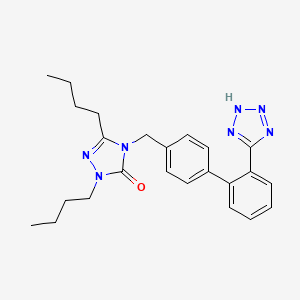
![3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1681515.png)
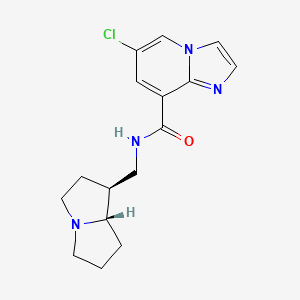

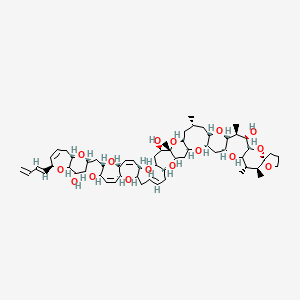
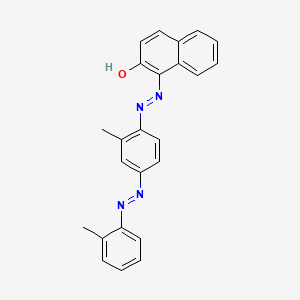
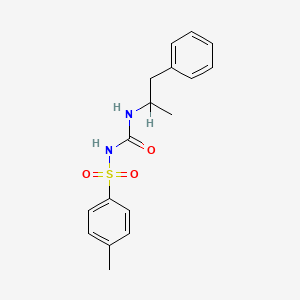

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
